molecular formula C12H19N3O3S B6103826 N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B6103826
M. Wt: 285.36 g/mol
InChI Key: KTUWXRSRTSWALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as EHT 0202, is a novel compound that has been synthesized and studied for its potential use in scientific research applications. This compound has been shown to have promising biochemical and physiological effects, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide 0202 is not fully understood, but it is believed to involve the inhibition of cAMP phosphodiesterase (PDE) activity. This leads to an increase in intracellular cAMP levels, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 0202 has been shown to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, this compound 0202 has been shown to increase mitochondrial function and reduce oxidative stress. These effects may have implications for the treatment of other diseases such as diabetes and cardiovascular disease.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide 0202 in lab experiments include its neuroprotective and anti-inflammatory effects, as well as its ability to increase mitochondrial function and reduce oxidative stress. However, there are also limitations to using this compound 0202, including its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are several future directions for research involving N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide 0202. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. Another potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound 0202 and its potential implications for the treatment of various diseases.

Synthesis Methods

The synthesis of N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide 0202 involves several steps, starting with the reaction of diethyl malonate with thiourea to form 2-thioxo-4,5,6,7-tetrahydro-1,3-diazepine. This intermediate is then reacted with ethyl cyanoacetate to form the desired compound, this compound 0202. The synthesis of this compound 0202 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide 0202 has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound 0202 has also been shown to have anti-inflammatory effects, which may have implications for the treatment of other diseases such as arthritis and multiple sclerosis.

properties

IUPAC Name

N,N-diethyl-2-(1-ethyl-4-hydroxy-6-oxopyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-4-14(5-2)11(18)8-19-12-13-9(16)7-10(17)15(12)6-3/h7,16H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUWXRSRTSWALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N=C1SCC(=O)N(CC)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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